molecular formula C15H15NO4 B12123990 [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid

Cat. No.: B12123990
M. Wt: 273.28 g/mol
InChI Key: PKJZZBHUVHUTFS-UHFFFAOYSA-N
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Description

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and an oxopyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid typically involves multiple steps. One common method includes the reaction of kojic acid with benzyl chloride in the presence of methanol, followed by refluxing for 16 to 18 hours. The reaction mixture is then distilled under reduced pressure, and the solvent is evaporated to dryness. The intermediate product is further processed by adding methanol and water, stirring, washing, filtering, and drying .

Industrial Production Methods

For industrial production, the synthesis method is optimized to prevent environmental pollution and achieve high yields. The process involves controlling the reaction temperature and using appropriate reagents to minimize the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, sodium periodate for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position .

Scientific Research Applications

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetic acid

InChI

InChI=1S/C15H15NO4/c1-11-7-13(17)14(8-16(11)9-15(18)19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19)

InChI Key

PKJZZBHUVHUTFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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